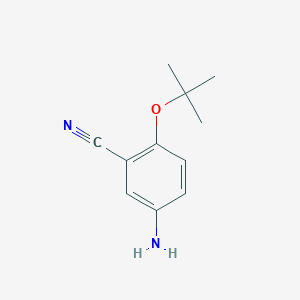

![molecular formula C9H7ClN2O2S B2496795 Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1202075-71-5](/img/structure/B2496795.png)

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate

説明

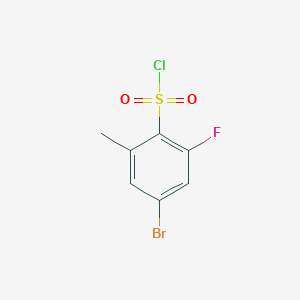

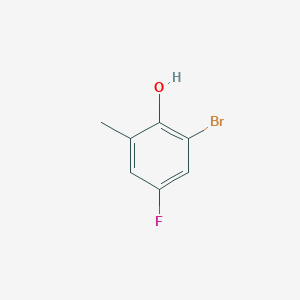

Synthesis Analysis

The synthesis of derivatives related to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves multiple strategies. One approach includes the direct reaction of substituted 2-chlorothio-3-pyridinecarbonyl chlorides with ethyl glycinate or through the oxidation of corresponding 2-mercapto-3-pyridine carboxamides. These methods provide a pathway to new series of ethyl 5-substituted 2,3-dihydro-3-oxoisothiazolo[5,4-b] pyridine-2-acetate derivatives, showcasing the compound's versatility in synthesizing various heterocyclic compounds (Martínez-Merino et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through spectroscopic methods, including NMR and mass spectrometry. These techniques confirm the compound's structure and provide insight into its chemical behavior and reactivity. The detailed molecular characterization is crucial for understanding its interaction with other molecules and its potential applications in various fields of research.

Chemical Reactions and Properties

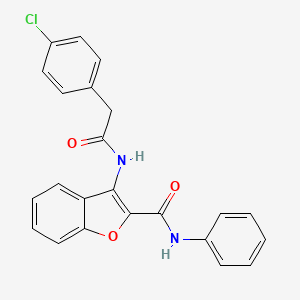

This compound and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for further transformation. For example, these compounds have been used as intermediates in the synthesis of pyrazolo[3,4-b]pyridine derivatives through condensation reactions with activated carbonyl groups. This demonstrates the compound's utility in creating complex heterocyclic systems with potential pharmaceutical applications (Ghaedi et al., 2015).

科学的研究の応用

Complex Compound Formation and Properties

- The chemistry of compounds containing pyridine and benzthiazole derivatives, similar in structure to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate, has been extensively reviewed, highlighting their synthesis, properties, and complex compound formation. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities, suggesting a wide range of application possibilities in material science and biotechnology (Boča, Jameson, & Linert, 2011).

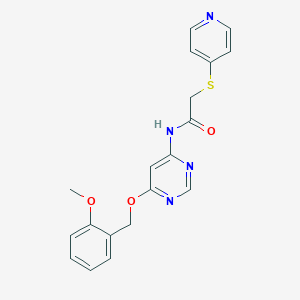

Kinase Inhibitor Design

- Heterocyclic compounds, including those related to this compound, have been identified as versatile scaffolds in the design of kinase inhibitors. This versatility is attributed to their ability to interact with kinases via multiple binding modes, making them valuable in the development of treatments for various diseases, particularly cancers (Wenglowsky, 2013).

Optical Sensors and Medicinal Applications

- Pyrimidine derivatives, which share structural features with this compound, are utilized in the synthesis of optical sensors and have a range of biological and medicinal applications. These compounds' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their potential in diagnostic and therapeutic applications (Jindal & Kaur, 2021).

Heterocyclic N-Oxide Applications

- Heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, are known for their utility as synthetic intermediates and their biological importance. These compounds have shown promising functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, suggesting their potential utility in drug development and other advanced chemistry applications (Li et al., 2019).

Central Nervous System (CNS) Acting Drugs

- A literature search has indicated that heterocycles, including those related to this compound, form a significant class of organic compounds with potential CNS activity. These compounds' structural diversity allows for a broad spectrum of CNS effects, suggesting their potential as lead molecules for the development of new CNS drugs (Saganuwan, 2017).

特性

IUPAC Name |

ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPAWQQJCMEFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)

![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)